Disodium 9(or 10)-(sulfooxy)stearate
Description
Structure
2D Structure
Properties
CAS No. |
65151-75-9 |
|---|---|
Molecular Formula |
C18H34Na2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis Pathways for Sulfooxy Stearates
The chemical synthesis of sulfooxy stearates primarily involves the sulfation of a suitable fatty acid precursor, most commonly oleic acid, followed by neutralization.
Direct Sulfation and Esterification Procedures
The direct sulfation of oleic acid is a common method for producing a mixture of 9- and 10-(sulfooxy)stearic acids. This process typically involves the reaction of oleic acid with a sulfating agent such as sulfur trioxide. The highly reactive nature of sulfur trioxide leads to the addition of a sulfo group across the double bond of the oleic acid molecule. Following the sulfation step, the resulting acidic intermediate is neutralized with a base, such as sodium hydroxide, to yield the disodium (B8443419) salt. Subsequent hydrolysis is often necessary to obtain the final product. capes.gov.br
The reaction conditions, including temperature and the molar ratio of reactants, are critical parameters that influence the yield and purity of the final product.
Regioselective Synthesis and Isomeric Specificity (e.g., 9- vs. 10-position)
Achieving regioselectivity in the synthesis of 9- or 10-(sulfooxy)stearate is a significant challenge in direct sulfation methods. However, a two-step approach involving the initial synthesis of a specific hydroxystearic acid isomer can provide a route to the desired sulfooxy stearate (B1226849).
For instance, the enzymatic hydration of oleic acid can be employed to produce 10-hydroxystearic acid with high regioselectivity. mdpi.comresearchgate.netnih.gov Similarly, specific chemical methods can be utilized to synthesize 9-hydroxystearic acid. nih.govresearchgate.net Once the desired hydroxystearic acid isomer is obtained, it can be subjected to a sulfation reaction, targeting the hydroxyl group, to yield the corresponding 9- or 10-(sulfooxy)stearate with high isomeric purity.
Salt Formation and Counter-Ion Influences
The final step in the synthesis of Disodium 9(or 10)-(sulfooxy)stearate is the formation of the disodium salt. This is typically achieved by neutralizing the acidic sulfooxy stearic acid with a sodium-containing base, such as sodium hydroxide. The choice of the counter-ion can significantly influence the physicochemical properties of the final product, such as its solubility and stability. While the focus of this article is on the disodium salt, it is important to note that the use of different bases would result in the formation of salts with different counter-ions, each potentially imparting unique characteristics to the molecule.
Biocatalytic and Enzymatic Approaches for Sulfated Lipid Synthesis
Biocatalytic methods offer a promising and environmentally friendly alternative to traditional chemical synthesis for the production of sulfated lipids. These approaches utilize enzymes to carry out specific transformations with high selectivity and under mild reaction conditions.
The enzymatic synthesis of sulfooxy stearates can be envisioned as a multi-step process. A key step is the regioselective hydroxylation of a fatty acid precursor. For example, oleate (B1233923) hydratases can catalyze the addition of water to the double bond of oleic acid to produce 10-hydroxystearic acid. mdpi.comresearchgate.netnih.gov Other enzymes, such as certain P450 monooxygenases, can also introduce hydroxyl groups at specific positions on a fatty acid chain. escholarship.org
Once the hydroxystearic acid is formed, a sulfotransferase enzyme can then be used to transfer a sulfo group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the stearic acid derivative. oup.comwikipedia.orgnih.govnih.gov While the direct enzymatic sulfation of stearic acid itself is not extensively documented, the use of sulfotransferases on hydroxylated fatty acid precursors represents a viable biocatalytic route to sulfooxy stearates.
Synthesis of Analogues and Chemically Modified Sulfooxy Stearate Derivatives for Research
The synthesis of analogues and chemically modified derivatives of sulfooxy stearates is crucial for structure-activity relationship studies and for the development of new compounds with tailored properties for research purposes.
One approach to creating analogues is to modify the fatty acid backbone. For example, derivatives of 9-hydroxystearic acid have been synthesized to investigate the effect of different substituents at the 9-position on biological activity. nih.gov These modifications can include changes to the length of the alkyl chain, the introduction of other functional groups, or the alteration of the stereochemistry at the hydroxylated carbon.
Furthermore, the sulfooxy group itself can be a point of modification. For instance, ethoxylation of 9,10-dihydroxystearic acid, a related compound, has been performed to create novel surfactants. researchgate.net Similar modifications could be applied to sulfooxy stearates to alter their amphiphilic properties. The synthesis of such derivatives allows researchers to probe the specific molecular interactions that govern the compound's function and to develop new molecules with enhanced or novel activities.
Interactive Data Table: Synthetic Approaches to Sulfooxy Stearates
| Synthetic Approach | Key Reagents/Enzymes | Intermediate(s) | Key Feature(s) |
| Direct Chemical Sulfation | Oleic acid, Sulfur trioxide, Sodium hydroxide | Sulfated oleic acid | Direct, one-pot synthesis of a mixture of 9- and 10-isomers. |
| Regioselective Chemical Synthesis | Oleic acid, Oxidizing agents, Sulfating agent | 9- or 10-Hydroxystearic acid | Allows for the synthesis of specific isomers. |
| Biocatalytic Synthesis | Oleic acid, Oleate hydratase, Sulfotransferase, PAPS | 10-Hydroxystearic acid | Environmentally friendly, high regioselectivity. |
Fundamental Mechanistic Investigations Non Biological and Non Clinical Contexts
Interfacial Phenomena and Aggregation Behavior in Model Systems
The behavior of Disodium (B8443419) 9(or 10)-(sulfooxy)stearate at interfaces is characteristic of anionic surfactants, involving the orientation of its hydrophilic sulfonate head and hydrophobic stearate (B1226849) tail. Studies on model stearate compounds provide insight into these phenomena. For instance, the solubility of related esters like butyl stearate is significantly influenced by the presence of hydrotropes, which increase solubility with rising concentration and temperature. dntb.gov.ua A minimum hydrotrope concentration is necessary to initiate this enhanced solubilization, indicating complex aggregation behavior in the aqueous phase. dntb.gov.ua
At the solid-water interface, the nature of the stearate's functional groups dictates interactions. On surfaces like calcium carbonate, stearic acid and sodium stearate modify the surface by introducing hydrophobic groups, which reduces the adsorption of water molecules. nih.gov The adsorption process is linked to hydroxyl and carboxyl groups on the substrate. nih.gov While stearic acid can create a higher energy barrier that hinders water adsorption, sodium ions in sodium stearate can cause pore structures to expand, potentially enhancing water penetration. nih.gov This interplay between the surfactant structure and the substrate highlights the complexity of interfacial phenomena in these model systems.
Mechanisms of Interaction with Non-Biological Substrates and Surfaces
The interaction of sulfated stearates with various non-biological surfaces is primarily governed by adsorption, which can lead to surface modification and protective effects like corrosion inhibition.
The adsorption of stearate-based molecules onto substrates like nano-calcium carbonate and metal oxides has been shown to alter surface properties significantly. The primary mechanism involves the introduction of hydrophobic hydrocarbon chains onto the surface, which in turn reduces the presence of hydrophilic groups. nih.gov This modification enhances the hydrophobicity of the substrate. nih.gov
Studies on the adsorption of stearic acid onto iron oxide surfaces reveal that this process is competitive and can be influenced by other molecules, such as water. researchgate.net The presence of even small amounts of water can significantly reduce the amount of stearic acid that adsorbs, suggesting that water can outcompete and displace the stearic acid from the surface. researchgate.net The adsorption dynamics often follow established models, such as the Langmuir isotherm, which describes the formation of a monolayer of the adsorbate on the surface. tsijournals.com
Table 1: Factors Influencing Stearic Acid Adsorption on Iron Oxide
| Factor | Observation | Reference |
|---|---|---|
| Water Content | Adsorption of stearic acid is significantly reduced in the presence of 1 wt% water. | researchgate.net |
| Pressure | Increasing pressure can decrease the amount of stearic acid adsorbed, likely by amplifying the displacing effect of water. | researchgate.net |
This table is interactive. Click on the headers to sort.
Stearate derivatives can act as effective corrosion inhibitors for metals such as aluminum and carbon steel. tsijournals.comresearchgate.net The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tsijournals.comresearchgate.net
Research on glycerol (B35011) stearate as an inhibitor for aluminum in hydrochloric acid demonstrated that it functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions. tsijournals.com The efficiency of inhibition increases with the concentration of the inhibitor. tsijournals.comresearchgate.net The adsorption process for these organic inhibitors is often well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. tsijournals.comresearchgate.net The inhibitor molecules, containing oxygen atoms in their polar head groups, can donate lone pairs of electrons to the vacant orbitals of the metal atoms, forming a coordinate bond that strengthens the adsorbed protective film. tsijournals.com
Table 2: Corrosion Inhibition Efficiency of Stearate-Related Compounds
| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Glycerol Stearate | Aluminum | 1 M Hydrochloric Acid | 86.1 | tsijournals.com |
This table is interactive. Click on the headers to sort.
Molecular and Supramolecular Self-Assembly Studies
Like other surfactants, Disodium 9(or 10)-(sulfooxy)stearate exhibits self-assembly in solution and on surfaces. This behavior is driven by the amphiphilic nature of the molecule, which possesses a hydrophilic head (sulfonate group) and a hydrophobic tail (hydrocarbon chain). wikipedia.org
In aqueous solutions, once the concentration reaches a critical point (the critical micelle concentration or CMC), these molecules self-assemble into supramolecular structures such as micelles. wikipedia.org In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the aqueous environment. wikipedia.org This aggregation is a spontaneous process. nih.gov The study of related compounds like butyl stearate shows that aggregation can be influenced by hydrotropes, which facilitate the solubilization of hydrophobic molecules. dntb.gov.ua The formation of these organized assemblies is fundamental to the detergency and emulsifying properties of surfactants.
Theoretical Chemistry and Computational Modeling Approaches
Computational methods, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of stearate interactions at the atomic level.
MD simulations have been employed to model the adsorption of stearic acid on various surfaces, including iron oxide and calcite. nih.gov These simulations provide insights into how factors like the solvent and surface crystallography affect adsorption kinetics and surface coverage. nih.gov For example, simulations have shown that certain solvents can align on a surface, increasing the energy barrier for stearic acid adsorption. nih.gov Computational approaches have also revealed that the adsorption of stearate onto calcite is a chemisorption process, as evidenced by calculated positive Gibbs free energies, which would be unexpected for simple physisorption.
Density Functional Theory (DFT) is used to study the electronic structure and reactivity of molecules like stearic acid. researchgate.net DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which indicates the molecule's chemical reactivity and stability. researchgate.net DFT has also been used to investigate the adsorption and dissociation of surfactants on metal oxide surfaces, revealing that molecules like carboxylic acids have a strong thermodynamic drive to dissociate and chemisorb on the surface.
Applications in Advanced Materials and Industrial Processes Excluding Clinical/human Use
Role in Functional Material Development
The utility of this compound extends to the formulation and creation of functional materials, where its surface-active properties are leveraged to control stability and structure at the molecular level.
Influence on Formulation Stability and Excipient Functionality in Non-Therapeutic Systems
The stability of a formulation is critical to its performance and shelf-life. Disodium (B8443419) 9(or 10)-(sulfooxy)stearate, as part of the broader class of alpha-sulfo fatty acid esters, contributes significantly to the robustness of various industrial formulations. Research on closely related fatty acid methyl ester sulfonates (MES) demonstrates excellent hydrolytic stability under typical operating conditions. chemicalindustriessecrets.comresearchgate.net
One study highlighted that MES remains stable in formulations with a pH range of 4.5 to 9.0, even at elevated storage temperatures of 45°C. researchgate.net However, at a pH of 10, an increase in the content of the disodium salt form was observed, indicating accelerated hydrolysis under highly alkaline conditions. researchgate.net This predictable stability profile allows formulators to design products with enhanced longevity. Furthermore, fatty ester sulfonates are noted to possess better hydrolytic stability compared to fatty alcohol sulfates, a common class of surfactants. chemicalindustriessecrets.com The disodium salt form can also function as a viscosity-reducing agent in concentrated slurries, which is a critical function for improving handling and processing efficiency during the manufacture of spray-dried powders. chemicalindustriessecrets.com
Development of Self-Assembled Systems in Materials Science
In materials science, the ability of molecules to spontaneously organize into ordered structures is a powerful tool. Like other surfactants, Disodium 9(or 10)-(sulfooxy)stearate monomers can self-assemble in solution to form nanostructures known as micelles once a specific concentration, the critical micelle concentration (CMC), is reached. acs.org This process is fundamental to many of its applications, as micelles can encapsulate non-polar substances, effectively solubilizing them in aqueous media. acs.org
The formation of these self-assembled systems is a spontaneous, entropy-driven process. acs.org The study of the micellar properties of sulfonated fatty acid esters is of significant interest for their practical use, as the efficiency of a surfactant is often linked to its CMC value. researchgate.netacs.org This behavior is crucial in creating microemulsions and other structured fluids used in advanced material synthesis and specialized formulations.
Performance Enhancement in Specialized Industrial Cleaning and Detergency Formulations
This compound and related alpha-sulfo fatty acid esters (α-MES) are recognized as high-performance surfactants in industrial and institutional cleaning. semanticscholar.org Their performance is particularly notable in challenging conditions, such as hard water, where many conventional surfactants lose efficacy.
A key advantage of α-MES is its exceptional tolerance to water hardness, showing superior performance compared to the widely used linear alkylbenzene sulfonate (LAS). researchgate.netresearchgate.net This is due to its excellent ability to disperse calcium soap, preventing the formation of scum that can redeposit on surfaces and interfere with the cleaning process. researchgate.netresearchgate.net Research demonstrates that α-MES has a significantly higher soil removal index than LAS, a performance advantage that is maintained even as water hardness increases. researchgate.net This makes it a valuable component for formulating heavy-duty detergents for industrial laundries and hard-surface cleaners where performance consistency is paramount.
Table 1: Comparative Performance of Fatty Acid Methyl Ester Sulfonate (MES) vs. Linear Alkylbenzene Sulfonate (LAS)
| Performance Metric | Fatty Acid Methyl Ester Sulfonate (MES) | Linear Alkylbenzene Sulfonate (LAS) | Source(s) |
|---|---|---|---|
| Calcium Soap Dispersion | 2.5 g calcium soap dispersed per 1 g of surfactant | 0.34 g calcium soap dispersed per 1 g of surfactant | researchgate.net |
| Detergency in Hard Water | Performance not drastically affected by water hardness | Performance significantly decreases with increased water hardness | researchgate.net |
| Stability in Hard Water | Excellent | Poor | researchgate.net |
Utilization in Green Chemistry and Sustainable Process Technologies
The shift toward sustainable industrial processes has highlighted the benefits of oleochemical surfactants like this compound. Derived from renewable feedstocks such as vegetable oils, these surfactants are considered a green alternative to traditional petroleum-derived counterparts. researchgate.netacs.org
A primary attribute contributing to their sustainability profile is their excellent biodegradability. researchgate.netsemanticscholar.orgsantos.com The manufacturing process itself has been refined through decades of research to improve efficiency and product quality. Modern continuous processes utilizing gaseous sulfur trioxide can achieve yields greater than 97% without the need for solvents. semanticscholar.org Furthermore, derivatives of this chemical family, such as 9-(sulphooxy)octadecanoic acid, have been identified for use as reagents and catalysts in chemical research, furthering their role in sustainable process technologies.
Application in Environmental Engineering Technologies
In the field of environmental engineering, surfactants are employed as mobilizing agents for the remediation of contaminated sites. While specific studies detailing the use of this compound for this purpose are not prevalent, its fundamental properties as an effective anionic surfactant make it a suitable candidate for such applications.
The primary mechanism in non-biological remediation, such as soil washing, involves the surfactant lowering the interfacial tension between water and hydrophobic contaminants (e.g., oils, hydrocarbons). This action, combined with the emulsification of the contaminant into micellar structures, enhances the contaminant's solubility and mobility in the washing solution, allowing it to be flushed from the soil or sediment matrix. The environmental profile of the related potassium salt suggests it has low bioaccumulation potential and is readily biodegradable, which are favorable characteristics for agents intentionally introduced into the environment for remediation. santos.com
Environmental Dynamics and Biogeochemical Cycling
Degradation Pathways in Environmental Compartments
The breakdown of Disodium (B8443419) 9(or 10)-(sulfooxy)stearate in the environment occurs through several mechanisms, with biodegradation being a primary route. The rate and extent of degradation are influenced by the presence of oxygen, the types of microorganisms present, and various physicochemical factors.
Aerobic and Anaerobic Biodegradation Studies
Aerobic biodegradation is a significant pathway for the removal of sulfated fatty acid esters from the environment. Studies on analogous compounds, such as palm-based methyl ester sulphonates (MES), indicate that these surfactants are readily biodegradable under aerobic conditions. For instance, the aerobic biodegradation of C12, C14, and C16 MES homologues has been shown to be rapid, with longer carbon chains exhibiting slightly lower biodegradability. Palm-based powder detergents containing alpha-sulfonated methyl esters have been observed to biodegrade faster than commercial detergents, reaching the 60% pass level for ready biodegradability within 14 days. researchgate.net
Under anaerobic conditions, the degradation of long-chain fatty acids and related compounds proceeds, albeit often at a slower rate. Research on the anaerobic degradation of stearic acid, the parent fatty acid of the compound , shows that it can be slowly removed by unacclimated anaerobic cultures. osti.gov The degradation of long-chain n-alkanes (C15−C34) has been observed to be nearly complete within 201 days under sulfate-reducing conditions, indicating that the long alkyl chain of Disodium 9(or 10)-(sulfooxy)stearate is susceptible to anaerobic breakdown. acs.org The presence of the sulfate (B86663) group introduces a potential for degradation via sulfatase enzymes, which can cleave the sulfate ester group, releasing inorganic sulfate and the corresponding alcohol for further degradation. nih.gov
Interactive Table: Aerobic Biodegradation of Structurally Similar Anionic Surfactants
| Compound | Test Method | Duration (days) | Biodegradation (%) | Source |
|---|---|---|---|---|
| C12 Methyl Ester Sulphonate | OECD 301F | 6 | 73 | ukm.my |
| C14 Methyl Ester Sulphonate | OECD 301F | 8 | 66 | ukm.my |
| C16 Methyl Ester Sulphonate | OECD 301F | 16 | 63 | ukm.my |
Photodegradation and Chemical Stability in Natural Systems
Photodegradation can contribute to the transformation of organic compounds in sunlit surface waters. While specific studies on the photodegradation of this compound are limited, research on other sulfonated compounds, such as arylazo sulfonates, indicates a potential for photoreactivity. The quantum yield of decomposition for these compounds can be significant, although water as a solvent can sometimes lead to greater photostability. nih.gov The ultraviolet (UV) absorption spectrum of a compound is a key factor in determining its susceptibility to direct photolysis. For indirect photolysis, reactive species present in natural waters, such as hydroxyl radicals, can play a role in degradation.
The chemical stability of this compound in natural systems is influenced by factors such as pH and temperature. As a salt of a strong acid (sulfuric acid) and a fatty alcohol, the sulfate ester linkage is generally stable to hydrolysis under neutral environmental pH conditions.
Environmental Fate Modeling and Predictive Research
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. Models like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can estimate key physicochemical properties and environmental fate parameters. episuite.devepa.gov These models use quantitative structure-activity relationships (QSARs) to predict properties such as biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). epa.gov
For anionic surfactants like this compound, parameters such as the log octanol-water partition coefficient (log Kow) and water solubility are important inputs for these models. The BIOWIN™ module within EPI Suite can predict the probability of rapid aerobic biodegradation. nih.gov The KOCWIN™ module estimates the soil and sediment adsorption coefficient, which is crucial for predicting the compound's partitioning between water and solid phases. epa.gov While these models provide valuable screening-level assessments, their predictions for specific isomers and complex structures should be interpreted with caution and ideally validated with experimental data.
Role of Microbial Communities in Sulfooxy Stearate (B1226849) Transformation
A diverse range of microbial communities is capable of degrading long-chain alkanes and fatty acids, which are structurally related to this compound. researchgate.netbrieflands.commdpi.com Under aerobic conditions, bacteria from the genus Pseudomonas are known to produce alkylsulfatases, enzymes that initiate the biodegradation of alkyl sulfate surfactants by cleaving the sulfate ester bond. researchgate.net
In anaerobic environments, consortia of bacteria are typically involved in the complete mineralization of long-chain fatty acids. Sulfate-reducing bacteria play a crucial role in environments where sulfate is available as an electron acceptor. acs.org These consortia often involve syntrophic relationships, where the products of one group of bacteria are consumed by another. For instance, the anaerobic degradation of long-chain alkanes can be initiated by the addition of fumarate (B1241708) to the subterminal carbon of the alkane, a process carried out by certain sulfate-reducing bacteria. nih.gov The degradation of sulfated polysaccharides in marine sediments has also been shown to be carried out by novel strains of bacteria, highlighting the diverse metabolic capabilities of microorganisms in breaking down complex sulfated organic matter. frontiersin.org
Distribution and Persistence in Simulated Environmental Matrices
The distribution of this compound in the environment is largely governed by its sorption behavior to soil and sediment. As an anionic surfactant, its sorption is influenced by soil properties such as organic matter content, clay content, and cation exchange capacity. researchgate.net Anionic surfactants generally exhibit lower sorption to soil and sediment compared to cationic and nonionic surfactants. nih.gov The interaction with soil can be modeled by hydrophobic sorption, where the long alkyl chain of the surfactant partitions into the organic matter of the soil. nih.gov
The persistence of the compound in different environmental matrices depends on the rate of its degradation. In aerobic environments, rapid biodegradation is expected to limit its persistence. However, under anaerobic conditions, such as in deeper sediment layers, degradation rates may be slower, potentially leading to longer persistence. Studies on other anionic surfactants have shown that a significant fraction of the sorbed surfactant can resist desorption, which could affect its bioavailability and long-term fate in the environment. nih.gov
Interactive Table: Factors Influencing the Environmental Distribution of Anionic Surfactants
| Environmental Matrix | Key Influencing Factors | Expected Behavior of this compound | Source |
|---|---|---|---|
| Water | Water solubility, Biodegradation | High water solubility, subject to aerobic and anaerobic biodegradation | osti.gov |
| Soil | Organic matter content, Clay content, Cation exchange capacity | Moderate sorption to soil organic matter, potential for leaching | researchgate.netresearchgate.net |
Analytical Characterization and Quantification Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and intricate structure of the Disodium (B8443419) 9(or 10)-(sulfooxy)stearate molecule.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The infrared spectrum of Disodium 9(or 10)-(sulfooxy)stearate is characterized by absorption bands corresponding to its long alkyl chain, the carboxylate group, and the defining sulfooxy (sulfate ester) group.
Key characteristic absorption peaks include strong, sharp bands in the 2850-2960 cm⁻¹ region, which are indicative of the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the stearate (B1226849) backbone. libretexts.org The presence of the ionized carboxylate group (-COO⁻) is confirmed by a strong, broad absorption band typically found between 1550 and 1610 cm⁻¹.
The sulfooxy group (R-O-SO₃⁻) gives rise to several distinct and strong absorption bands. The asymmetric S=O stretching vibration typically appears in the 1210-1260 cm⁻¹ range, while the symmetric S=O stretch is found near 1060 cm⁻¹. shimadzu.comcopernicus.org Additionally, the C-O-S ester linkage can be identified by bands in the 1000-750 cm⁻¹ region. copernicus.org
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960-2850 | C-H Stretching | Alkyl Chain (-CH₂, -CH₃) | Strong, Sharp |
| 1610-1550 | C=O Asymmetric Stretching | Carboxylate (-COO⁻) | Strong |
| 1260-1210 | S=O Asymmetric Stretching | Sulfooxy (-O-SO₃⁻) | Strong |
| ~1060 | S=O Symmetric Stretching | Sulfooxy (-O-SO₃⁻) | Strong |
| 1000-750 | C-O-S Stretching | Sulfate (B86663) Ester Linkage | Medium to Strong |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise mapping of its structure and confirmation of the sulfooxy group's position.
In ¹H NMR spectroscopy, the spectrum would be dominated by a large, complex signal between approximately 1.2 and 1.6 ppm, corresponding to the numerous methylene (-CH₂-) groups of the long fatty acid chain. libretexts.org The terminal methyl (-CH₃) protons would appear as a triplet around 0.8-0.9 ppm. The proton on the carbon bearing the sulfooxy group (H-9 or H-10) would be significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield shift to approximately 3.5-4.5 ppm. openstax.org Protons on the carbons adjacent to the carboxylate group (α-protons) would be found around 2.2 ppm.
In ¹³C NMR spectroscopy, the carbons of the alkyl chain produce a cluster of signals between 14 and 35 ppm. libretexts.org The terminal methyl carbon appears at the highest field (lowest ppm value), around 14 ppm. The carbon of the carboxylate group (-COO⁻) would be observed significantly downfield, typically in the 175-185 ppm range. youtube.com The carbon atom directly bonded to the sulfooxy group (C-9 or C-10) would experience a substantial downfield shift into the 65-80 ppm region due to the strong deshielding effect of the sulfate ester. oregonstate.edu
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| -CH₃ (C-18) | 0.8 - 0.9 | Triplet |
| -(CH₂)n- (Bulk Chain) | 1.2 - 1.6 | Multiplet |
| -CH₂-COO⁻ (C-2) | ~2.2 | Triplet |
| -CH(OSO₃⁻)- (C-9 or C-10) | 3.5 - 4.5 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon(s) | Predicted Chemical Shift (ppm) |
| -C H₃ (C-18) | ~14 |
| -(C H₂)n- (Bulk Chain) | 22 - 35 |
| -C H(OSO₃⁻)- (C-9 or C-10) | 65 - 80 |
| -C OO⁻ (C-1) | 175 - 185 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities, isomers, and degradation products, as well as for performing accurate quantitative measurements.
HPLC is the primary method for the analysis of anionic surfactants like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the separation is based on the compound's hydrophobic interactions with the stationary phase. thermofisher.comsielc.com A C18 or C8 column is commonly used.
The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. hitachi-hightech.com Due to the anionic nature of the compound, detection can be achieved using evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS). sielc.com UV detection is not suitable as the molecule lacks a strong chromophore. This method allows for the separation of the 9- and 10-isomers and quantification of the compound's purity.
Table 4: Representative HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with buffer (e.g., Ammonium Formate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | ELSD, CAD, or ESI-MS |
| Injection Volume | 10 - 20 µL |
Direct analysis of the disodium salt by GC-MS is not feasible due to its low volatility and thermal instability. However, GC-MS is an invaluable tool for identifying and quantifying potential degradation products. A primary degradation pathway for a sulfate ester is hydrolysis, which would cleave the sulfooxy group to yield a hydroxyl group. google.comlibretexts.org
The resulting degradation products, such as sodium 9-hydroxystearate and sodium 10-hydroxystearate, would still be non-volatile. Therefore, a derivatization step is required prior to GC-MS analysis. This typically involves converting the polar carboxylate and hydroxyl groups into more volatile esters and ethers (e.g., through methylation or silylation). After derivatization, the resulting compounds can be readily separated and identified by GC-MS based on their retention times and characteristic mass fragmentation patterns.
Table 5: Potential Degradation Products Amenable to GC-MS Analysis (after derivatization)
| Degradation Product Name (Pre-derivatization) | Derivatized Form (Example) | Analytical Method |
| 9-Hydroxystearic acid | Methyl 9-(trimethylsilyloxy)stearate | GC-MS |
| 10-Hydroxystearic acid | Methyl 10-(trimethylsilyloxy)stearate | GC-MS |
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for molecular weight confirmation and structural elucidation. Electrospray ionization (ESI) is the preferred ionization method for this type of molecule.
Operating in negative ion mode (ESI-), the molecule can be detected as the singly charged anion [M-Na]⁻ or the doubly charged anion [M-2Na]²⁻. High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used for structural confirmation. By selecting a parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For aliphatic sulfates, key fragmentation pathways include the neutral loss of SO₃ (80 Da) and the formation of the bisulfate anion (HSO₄⁻) at m/z 97. uab.edu The fragmentation pattern can also help to distinguish between the 9- and 10-isomers by identifying fragments resulting from cleavage of the carbon-carbon bonds adjacent to the C-O-S linkage. researchgate.net
Table 6: Expected Ions in ESI-Mass Spectrometry of Disodium 9-(sulfooxy)stearate (C₁₈H₃₄Na₂O₆S, MW = 424.5 g/mol )
| Ion | Description | Expected m/z (Monoisotopic) |
| [M-Na]⁻ | Singly charged parent ion | 401.19 |
| [M-2Na+H]⁻ | Singly charged parent ion | 379.21 |
| [M-2Na]²⁻ | Doubly charged parent ion | 189.10 |
| [M-Na-SO₃]⁻ | Fragment ion (Loss of SO₃) | 321.23 |
| [HSO₄]⁻ | Characteristic sulfate fragment | 96.96 |
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring of this compound
The detection and quantification of this compound at trace levels in complex environmental matrices present significant analytical challenges. Due to its classification as an anionic surfactant, methodologies developed for similar long-chain alcohol sulfates and other organosulfates are highly relevant and adaptable for its monitoring. Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, offer the requisite sensitivity and selectivity for such applications.
Chromatographic-Mass Spectrometric Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a principal technique for the analysis of anionic surfactants in environmental samples. researchgate.net This method is favored for its ability to separate the target analyte from a complex sample matrix and provide definitive identification and quantification, even at very low concentrations. For compounds structurally similar to this compound, such as alcohol sulfates (AS) and alcohol ethoxysulfates (AES), LC-MS/MS with an electrospray ionization (ESI) interface operating in negative mode is commonly employed. researchgate.net
Solid-phase extraction (SPE) is a frequently utilized pre-concentration and clean-up step prior to LC-MS/MS analysis of wastewater and other aqueous samples. researchgate.net This sample preparation is crucial for removing interfering substances and enriching the analyte to a detectable concentration.
Gas chromatography-mass spectrometry (GC-MS) can also be applied, although it typically requires a more involved sample preparation process. For non-volatile anionic surfactants, this includes a hydrolysis step to cleave the sulfate group, followed by derivatization to increase the volatility of the resulting fatty alcohol before injection into the GC system. nih.gov
The table below summarizes typical performance characteristics of advanced analytical methods used for related anionic surfactants, which can be considered indicative for the analysis of this compound.
Table 1: Performance of Advanced Analytical Techniques for Anionic Surfactants in Aqueous Samples
| Analytical Technique | Analyte Class | Sample Matrix | Limit of Detection (LOD) (μg L⁻¹) | Limit of Quantification (LOQ) (μg L⁻¹) |
|---|---|---|---|---|
| LC-MS/MS | Alcohol Sulfates (AS) | Wastewater | 0.1 researchgate.net | 0.3 - 0.4 researchgate.net |
| LC-MS/MS | Alcohol Ethoxysulfates (AES) | Wastewater | 0.2 - 0.5 researchgate.net | 0.5 - 1.5 researchgate.net |
| GC-MS | Alcohol Sulfates (AS) | Wastewater | 0.2 - 0.3 nih.gov | 0.5 - 1.0 nih.gov |
Research Findings in Environmental Monitoring
Environmental monitoring studies of anionic surfactants in wastewater treatment plants (WWTPs) provide valuable insights into their fate and persistence. Research on alcohol sulfates (AS) in WWTPs has demonstrated the effectiveness of these advanced analytical methods in quantifying their concentrations in both influent and effluent streams.
For instance, a study utilizing GC-MS for the determination of alcohol sulfates in a WWTP in Granada, Spain, reported concentration levels for homologous series up to 39.4 μg L⁻¹ in the influent and up to 8.1 μg L⁻¹ in the effluent. nih.gov Another study employing LC-MS/MS at the same location found similar concentrations of AS, with levels ranging from 0.7 to 39.4 μg L⁻¹ in influent waters and 1.1 to 8.1 μg L⁻¹ in effluent waters. researchgate.net For alcohol ethoxysulfates (AES), the concentrations were found to be between 0.7 to 24.0 μg L⁻¹ in influents and 1.9 to 2.5 μg L⁻¹ in effluents. researchgate.net
These findings underscore the capability of modern analytical instrumentation to detect and quantify trace levels of sulfated fatty acid derivatives in complex environmental samples, which is essential for assessing their environmental impact and the efficacy of wastewater treatment processes.
The following table presents a summary of reported environmental concentrations of related anionic surfactants.
Table 2: Environmental Concentrations of Structurally Related Anionic Surfactants
| Analyte Class | Sample Type | Concentration Range (μg L⁻¹) | Location | Analytical Method |
|---|---|---|---|---|
| Alcohol Sulfates (AS) | WWTP Influent | 0.7 - 39.4 researchgate.net | Granada, Spain researchgate.net | LC-MS/MS researchgate.net |
| Alcohol Sulfates (AS) | WWTP Effluent | 1.1 - 8.1 researchgate.net | Granada, Spain researchgate.net | LC-MS/MS researchgate.net |
| Alcohol Ethoxysulfates (AES) | WWTP Influent | 0.7 - 24.0 researchgate.net | Granada, Spain researchgate.net | LC-MS/MS researchgate.net |
| Alcohol Ethoxysulfates (AES) | WWTP Effluent | 1.9 - 2.5 researchgate.net | Granada, Spain researchgate.net | LC-MS/MS researchgate.net |
Emerging Research Directions and Future Perspectives
Bio-inspired Design and Biomimetic Systems Utilizing Sulfated Lipids
Nature consistently provides inspiration for the design of advanced materials with remarkable functionalities. mdpi.com Sulfated lipids, which are found in various biological systems, are increasingly being recognized for their potential in creating bio-inspired and biomimetic systems. researchgate.net These systems aim to mimic the structure and function of natural materials to achieve enhanced performance and biocompatibility.
One of the key areas of interest is the role of sulfated macromolecules in biomineralization, the process by which living organisms produce minerals. researchgate.net There is growing evidence that sulfated polymers, such as proteoglycans, play a crucial role in controlling the nucleation, growth, and morphology of inorganic crystals in biominerals. researchgate.net This has led to research into using sulfated lipids to direct the formation of inorganic-based surfaces and interfaces with tailored properties. researchgate.net
Amphiphilic lipids, including sulfated variants, can self-assemble in aqueous solutions to form a variety of ordered structures, many of which are also observed in nature. nih.gov These lyotropic liquid crystalline phases are being explored for applications such as the generation of advanced materials and the controlled release of bioactive molecules. nih.gov The ability of fatty acids to act as biomimetic replication agents for the precise positioning of luminescent metal-organic frameworks (MOFs) further highlights their potential in the fabrication of sophisticated, patterned materials. rsc.orgsemanticscholar.org
The development of biomimetic skin barrier lipid formulations is another promising application. nih.gov Research has shown that formulations containing long-chain fatty acids can mimic the occlusive properties of human stratum corneum lipids, which is crucial for maintaining skin hydration. nih.gov The inclusion of sulfated lipids in such formulations could potentially enhance their performance by mimicking the presence of cholesterol sulfate (B86663) in the natural skin barrier. nih.gov
| Bio-inspired Application | Role of Sulfated/Fatty Lipids | Potential Impact |
| Biomineralization Control | Directing nucleation and growth of inorganic crystals. researchgate.net | Fabrication of advanced materials with controlled structure and properties. researchgate.net |
| Drug Delivery Systems | Formation of self-assembled nanostructures for encapsulation and release. nih.gov | Targeted and sustained release of therapeutic agents. |
| Biomimetic Membranes | Mimicking the composition and function of natural cell membranes. researchgate.net | Development of advanced biosensors and drug screening platforms. |
| Tissue Engineering | Providing scaffolds that mimic the extracellular matrix. | Enhanced cell growth, differentiation, and tissue regeneration. |
Integration with Nanotechnology and Smart Materials Design
The unique physicochemical properties of sulfated lipids make them ideal candidates for integration with nanotechnology and the design of smart materials. Their amphiphilic nature, ability to self-assemble, and responsiveness to environmental stimuli are being harnessed to create novel nanomaterials with a wide range of applications.
In the realm of nanotechnology, surfactants play a crucial role in the synthesis and stabilization of nanoparticles. ijcmas.com Sulfated fatty acids can act as capping agents, controlling the size and shape of nanoparticles during their formation. ijcmas.com The use of surfactant-coated nanoparticles is a rapidly growing area in nanomedicine and food nanotechnology, with applications in drug delivery, diagnostics, and encapsulation of bioactive compounds. nih.gov For instance, nano-emulsions stabilized by surfactants are being investigated for the efficient delivery of active ingredients through the skin due to their large surface area and ability to penetrate the stratum corneum. ijcmas.com
The development of "smart" materials that can respond to external stimuli such as pH, temperature, or light is another exciting frontier. The self-assembly of sulfated lipids into structures like micelles or vesicles can be sensitive to changes in the surrounding environment. This responsiveness can be exploited to create controlled-release systems where the encapsulated material is released only when specific conditions are met.
Furthermore, the integration of sulfated lipids into polymer matrices can lead to the development of functional materials with enhanced properties. For example, their incorporation into hydrogels can improve drug loading capacity and control release kinetics. The antibacterial properties of free fatty acids and their derivatives are also being explored in nanotechnology formulations to combat drug-resistant bacteria. mdpi.com
| Nanotechnology/Smart Material Application | Function of Sulfated/Fatty Lipids | Example |
| Nanoparticle Synthesis | Stabilizing agent to control particle size and prevent aggregation. ijcmas.com | Gold nanoparticles synthesized using thiol anionic surfactants. ijcmas.com |
| Drug Delivery Nanosystems | Formation of nano-emulsions, liposomes, and solid lipid nanoparticles for drug encapsulation. mdpi.com | Rapamycin-encapsulated PLGA nanoparticles coated with polysorbate 80 for enhanced uptake in cancer cells. nih.gov |
| Smart Hydrogels | Stimuli-responsive component for controlled release. | pH-sensitive hydrogels that release drugs in response to changes in acidity. |
| Antibacterial Nanocoatings | Active agent with lytic activity against bacterial cell membranes. mdpi.com | Nano-emulsions of fatty acids for topical antibacterial applications. mdpi.com |
Advancements in Sustainable Production and Circular Economy Principles for Sulfated Fatty Acids
The chemical industry is undergoing a significant transformation towards more sustainable practices, driven by the principles of green chemistry and the circular economy. circle-economy.com This shift is profoundly impacting the production of sulfated fatty acids, with a focus on renewable feedstocks, energy-efficient processes, and waste minimization.
The core principles of a circular economy—eliminating waste and pollution, circulating products and materials, and regenerating nature—are being increasingly applied to the chemical sector. ellenmacarthurfoundation.orgellenmacarthurfoundation.org For sulfated fatty acids, this translates to sourcing raw materials from renewable and waste streams, designing processes that minimize byproducts, and ensuring that the final products are biodegradable and have a minimal environmental footprint.
A key aspect of sustainable production is the use of bio-based feedstocks. Fatty acids derived from plant oils, animal fats, and even waste cooking oil are being explored as alternatives to petrochemical-based raw materials. acs.orgclemson.edu The valorization of these renewable resources not only reduces reliance on fossil fuels but also contributes to a more circular bioeconomy. mdpi.com Research is also focused on developing greener sulfation and sulfonation techniques that use less hazardous reagents and generate fewer waste products. researchgate.netgoogle.com For example, enzymatic processes are being investigated as a milder and more selective alternative to traditional chemical sulfation.
The concept of a biorefinery, where biomass is converted into a range of value-added products, is central to the circular economy for bio-based chemicals. mdpi.com In this model, every component of the feedstock is utilized, minimizing waste and maximizing economic value. The production of sulfated fatty acids can be integrated into such biorefineries, utilizing fatty acid streams derived from various biomass sources.
| Sustainability Aspect | Advancements and Approaches | Relevance to Circular Economy |
| Feedstock Sourcing | Utilization of vegetable oils, animal fats, and waste oils. acs.orgclemson.edu | Reduces reliance on fossil fuels and promotes the use of renewable resources. mdpi.com |
| Green Synthesis Methods | Development of enzymatic sulfation and solvent-free processes. nih.gov | Minimizes the use and generation of hazardous substances. circle-economy.com |
| Process Optimization | Continuous production processes and improved catalyst design. mdpi.com | Enhances resource efficiency and reduces energy consumption. |
| Waste Valorization | Conversion of byproducts into valuable co-products. | Closes material loops and eliminates waste. ellenmacarthurfoundation.org |
| Biodegradability | Design of molecules that readily break down in the environment. | Ensures that products do not persist and pollute ecosystems. |
Critical Gaps and Future Research Opportunities in Sulfooxy Stearate (B1226849) Chemistry and Applications
Despite the significant progress in the field of sulfated fatty acids, several critical gaps in knowledge and technology remain. Addressing these gaps will be crucial for unlocking the full potential of compounds like Disodium (B8443419) 9(or 10)-(sulfooxy)stearate and driving future innovation.
One of the primary challenges is the development of highly selective and efficient synthesis methods. The sulfonation of fatty acids can be a complex reaction, often resulting in a mixture of products. chemicalindustriessecrets.com Achieving precise control over the position of the sulfate group on the fatty acid chain is essential for tailoring the properties of the resulting surfactant for specific applications. Future research should focus on novel catalytic systems and reaction engineering strategies to improve selectivity and yield.
A deeper understanding of the structure-property relationships of sulfated fatty acids is also needed. While it is known that factors such as chain length and the position of the sulfate group influence properties like surface activity and solubility, more systematic studies are required to develop predictive models. mdpi.com This knowledge will enable the rational design of sulfated surfactants with optimized performance for applications ranging from detergents to advanced materials.
The long-term environmental fate and potential ecotoxicity of novel sulfated fatty acids represent another critical research area. While many bio-based surfactants are lauded for their biodegradability, comprehensive life cycle assessments are necessary to ensure that they are truly sustainable alternatives to conventional surfactants.
Finally, exploring the full application space of sulfated stearates and related compounds remains a significant opportunity. While their use in cleaning products is well-established, their potential in areas such as biomedicine, nanotechnology, and advanced materials is still largely untapped. Interdisciplinary research collaborations will be key to identifying and developing these novel applications.
Future Research Opportunities:
Advanced Catalysis: Development of chemo- and regioselective catalysts for the sulfation of fatty acids.
Computational Modeling: Use of molecular modeling and simulation to predict the properties and behavior of sulfated surfactants.
High-Throughput Screening: Rapid screening of libraries of sulfated fatty acids to identify candidates for specific applications.
Biomedical Applications: Investigation of the potential of sulfated lipids as drug delivery vehicles, antimicrobial agents, and components of biomaterials.
Smart and Responsive Materials: Design of novel materials based on the self-assembly of sulfated lipids that can respond to environmental stimuli.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for producing high-purity Disodium 9(or 10)-(sulfooxy)stearate, and how can isomeric purity be controlled?
- Methodological Answer : Synthesis typically involves sulfation of stearic acid derivatives (e.g., oleic acid) using sulfating agents like sulfur trioxide complexes, followed by neutralization with sodium hydroxide. Isomeric purity (9- vs. 10-position) can be controlled via regioselective reaction conditions, such as temperature modulation or catalyst selection (e.g., Lewis acids). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the desired isomer .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., toxic fume release above 200°C) and pH-dependent hydrolysis assays. Incompatibility with strong oxidizers (e.g., peroxides) or acidic conditions necessitates storage in inert, anhydrous environments. Accelerated aging studies under controlled humidity and temperature (e.g., 40°C/75% RH) can model long-term stability .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves positional isomerism at the 9- or 10-sulfooxy group. High-resolution mass spectrometry (HR-MS) confirms molecular weight (C₁₈H₃₃Na₂O₆S), while Fourier-transform infrared spectroscopy (FT-IR) identifies sulfonate (S-O) stretching bands (~1050 cm⁻¹). Purity can be quantified via ion chromatography for sulfate content .
Advanced Research Questions
Q. How can researchers resolve analytical challenges when quantifying this compound in complex mixtures, such as reaction byproducts or biological matrices?
- Methodological Answer : Hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) improve specificity in detecting the compound amid interfering substances. For biological samples, solid-phase extraction (SPE) using mixed-mode sorbents enhances recovery rates. Isotope dilution mass spectrometry (IDMS) with a deuterated internal standard improves accuracy in trace-level quantification .
Q. What methodological approaches are recommended for evaluating the endocrine disruption potential of this compound?
- Methodological Answer : In vitro assays such as ERα/ERβ (estrogen receptor) competitive binding studies and transcriptional activation assays (e.g., luciferase reporter gene systems) assess estrogenic activity. Tiered testing under the EPA’s Endocrine Disruptor Screening Program (EDSP) may include amphibian metamorphosis or fish short-term reproduction assays to evaluate thyroid and reproductive axis impacts .
Q. How can researchers address data contradictions arising from isomeric variability (9- vs. 10-sulfooxy) in mechanistic or toxicity studies?
- Methodological Answer : Isomer-specific synthesis (e.g., chiral catalysts) or preparative chromatography can isolate individual isomers. Comparative studies using pure 9- and 10-isomers should be conducted to differentiate biological activity or environmental fate. Computational modeling (e.g., molecular docking) predicts isomer-receptor interactions, guiding experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
